molecular formula C12H8ClF3N4O3 B6113066 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6113066
M. Wt: 348.66 g/mol
InChI Key: AADCJUOXEBFYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and reward processing in the brain.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide acts as a selective antagonist of the μ-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins. This leads to a decrease in the activity of the μ-opioid receptor and a reduction in the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to produce a dose-dependent inhibition of the analgesic effect of morphine in animal models. It has also been shown to reduce the rewarding effects of opioids, such as morphine and heroin, in animal models of addiction. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have no effect on the locomotor activity of animals, indicating that it does not produce sedative or motor impairing effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to study the specific effects of the μ-opioid receptor without affecting other opioid receptors. However, one limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is that it has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One direction is to investigate the role of the μ-opioid receptor in pain management and addiction using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide in human studies. Another direction is to study the interaction between the μ-opioid receptor and other neurotransmitter systems using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide in animal models. Additionally, the development of new analogs of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide with improved pharmacokinetic properties may lead to new therapeutic agents for pain management and addiction.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate in the presence of a base and a catalyst. The resulting product is then hydrolyzed to obtain N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide. The purity of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can be increased by recrystallization.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been widely used in scientific research to study the μ-opioid receptor. It has been used to investigate the role of the μ-opioid receptor in pain management, addiction, and reward processing. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been used to study the interaction between the μ-opioid receptor and other neurotransmitter systems, such as the dopamine system.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O3/c13-10-2-1-7(3-9(10)12(14,15)16)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADCJUOXEBFYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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